2,4-Dichloro-6-(difluoromethoxy)benzyl bromide

Overview

Description

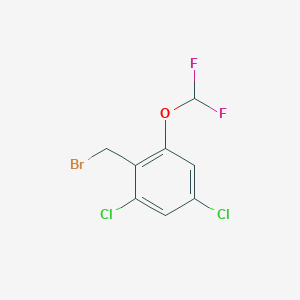

2,4-Dichloro-6-(difluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrCl2F2O. This compound is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a bromomethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide typically involves the bromination of 2,4-Dichloro-6-(difluoromethoxy)toluene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Formation of benzyl derivatives with reduced functional groups.

Scientific Research Applications

2,4-Dichloro-6-(difluoromethoxy)benzyl bromide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein labeling.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The presence of electron-withdrawing groups like chlorine and difluoromethoxy enhances its reactivity towards nucleophiles. This compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

- 2,4-Dichlorobenzyl bromide

- 2,4-Dichloro-6-(trifluoromethoxy)benzyl bromide

- 2,4-Dichloro-6-(methoxy)benzyl bromide

Comparison:

- Reactivity: 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide is more reactive due to the presence of the difluoromethoxy group, which increases its electrophilicity.

- Applications: While similar compounds are used in organic synthesis, the unique combination of substituents in this compound makes it particularly valuable in medicinal chemistry and enzyme inhibition studies .

Biological Activity

2,4-Dichloro-6-(difluoromethoxy)benzyl bromide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a bromine atom. Its molecular formula is with a molecular weight of approximately 305.01 g/mol. The electron-withdrawing properties of the chlorine and difluoromethoxy groups enhance its electrophilicity, making it reactive towards nucleophiles.

The primary mechanism of action involves the formation of covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition . This interaction typically occurs at the active site residues, effectively blocking enzymatic activity. The presence of electron-withdrawing groups increases the reactivity of the compound, which is critical for its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens:

| Pathogen | Activity | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 10.5 |

| Escherichia coli | Moderate to Good | 12.0 |

| Candida albicans | Moderate | 15.0 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | 6.6 |

| HCT-116 (colon cancer) | 4.9 |

| A549 (lung cancer) | 11.3 |

The presence of halogen substituents appears to enhance its cytotoxic effects, possibly through apoptosis induction mechanisms .

Case Studies

- Enzyme Inhibition Studies : A study conducted on various enzymes demonstrated that this compound effectively inhibited histone deacetylases (HDACs), which are crucial in cancer biology. The compound showed IC50 values ranging from 20 to 30 nM against different HDAC isoforms .

- Antimalarial Activity : In another study focusing on antimalarial properties, derivatives of this compound exhibited promising activity against Plasmodium falciparum, with IC50 values between 9 and 86 nM . This positions it as a candidate for further development in antimalarial therapies.

Properties

IUPAC Name |

2-(bromomethyl)-1,5-dichloro-3-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2F2O/c9-3-5-6(11)1-4(10)2-7(5)14-8(12)13/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCBZLONLVLRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.